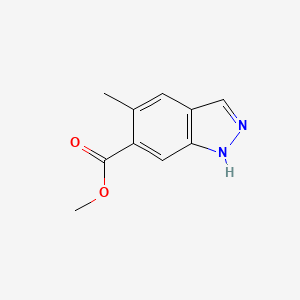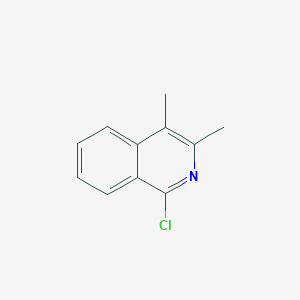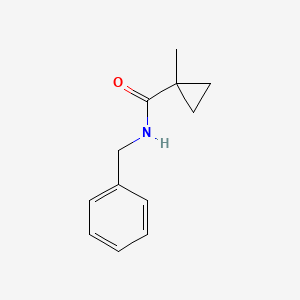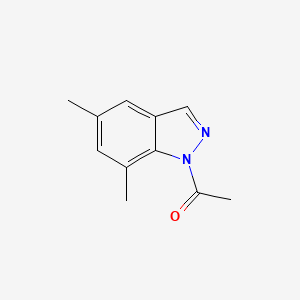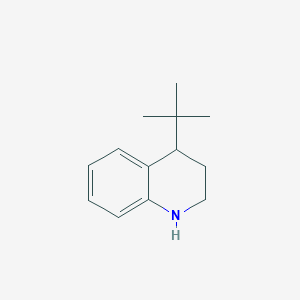
4-tert-Butyl-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-Butyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a class of compounds known for their presence in various natural products and notable biological activities. This compound features a tert-butyl group at the 4-position of the tetrahydroquinoline ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-tert-Butyl-1,2,3,4-tetrahydroquinoline involves the reaction of quinoline with tert-butyllithium in the presence of an organoaluminum complex. The reaction typically proceeds under nitrogen atmosphere at low temperatures, followed by gradual warming to room temperature and subsequent purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar organometallic reactions with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-tert-Butyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Wissenschaftliche Forschungsanwendungen
4-tert-Butyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, antioxidants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 4-tert-Butyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its exact mechanism are still ongoing .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: Lacks the tert-butyl group, which can affect its reactivity and biological activity.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with different substitution patterns and properties.
4(1H)-Quinolinone: A more oxidized form with distinct chemical behavior.
Uniqueness: 4-tert-Butyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the tert-butyl group, which can enhance its stability and influence its reactivity compared to other tetrahydroquinoline derivatives .
Eigenschaften
CAS-Nummer |
22990-31-4 |
|---|---|
Molekularformel |
C13H19N |
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
4-tert-butyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-8-9-14-12-7-5-4-6-10(11)12/h4-7,11,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
VZIYLFZRSTVWAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCNC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Boronic acid, [4-[(1-oxopropyl)amino]phenyl]-](/img/structure/B11906787.png)

